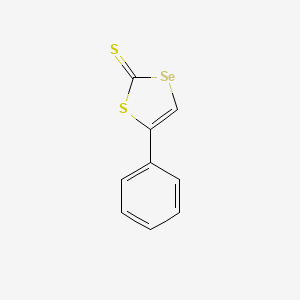

5-Phenyl-1,3-thiaselenole-2-thione

Description

Contextualization of Heterocyclic Organochalcogen Compounds in Modern Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of modern chemical research. When these heterocyclic systems incorporate a chalcogen atom—such as sulfur, selenium, or tellurium—they are known as organochalcogen compounds. These compounds have garnered significant attention over the past few decades due to their diverse and potent properties. chim.itmdpi.com

The unique electronic configurations of chalcogens impart distinct characteristics to the heterocyclic frameworks they inhabit. This has led to their exploration in a wide array of scientific fields, from medicinal chemistry to materials science. researchgate.netrsc.org In medicine, for instance, selenium-containing heterocycles are investigated for their potential as therapeutic agents. rsc.org In materials science, the focus is often on the development of novel organic conductors and semiconductors. mdpi.comresearchgate.net

The synthesis of these complex molecules is a dynamic area of research, with chemists continuously developing innovative methods to construct these intricate architectures. chim.itresearchgate.net These synthetic endeavors not only expand the library of available organochalcogen compounds but also deepen our understanding of their fundamental chemical behavior. mdpi.com

Structural Framework and Unique Attributes of 1,3-Thiaselenole Systems

Within the broad family of organochalcogen compounds, the 1,3-thiaselenole system presents a particularly interesting structural motif. This five-membered ring contains both a sulfur atom and a selenium atom at positions 1 and 3, respectively. The presence of two different chalcogens within the same small ring system gives rise to a unique combination of properties.

A key feature of 1,3-thiaselenole derivatives is their potential to act as electron donors in the formation of charge-transfer complexes and radical ion salts. mdpi.comtandfonline.com This electron-donating ability is crucial for the construction of organic materials with high electrical conductivity, including organic metals and superconductors. researchgate.netresearchgate.net The specific arrangement of sulfur and selenium atoms within the 1,3-thiaselenole ring influences its electronic properties and, consequently, the properties of the resulting materials. mdpi.com

The reactivity of the 1,3-thiaselenole ring is also a subject of considerable interest. For example, 2-bromomethyl-1,3-thiaselenole is a versatile reagent in organic synthesis, exhibiting unusual reactivity in nucleophilic substitution reactions due to the significant anchimeric assistance (neighboring group participation) of the selenium atom. mdpi.comnih.gov This highlights the intricate interplay between structure and reactivity in these heterocyclic systems.

Rationale for In-depth Academic Investigation of 5-Phenyl-1,3-thiaselenole-2-thione

The specific compound, 5-Phenyl-1,3-thiaselenole-2-thione, serves as a focal point for in-depth academic investigation for several compelling reasons. The introduction of a phenyl group at the 5-position of the 1,3-thiaselenole ring adds another layer of complexity and potential functionality. This phenyl substituent can influence the electronic properties of the thiaselenole ring system through resonance and inductive effects, potentially modulating its electron-donating capabilities.

Furthermore, the presence of a thione group (C=S) at the 2-position is significant. Thiones are known to be reactive functional groups and can participate in a variety of chemical transformations. In the context of materials science, the thione group can be a precursor for the synthesis of tetrachalcogenafulvalene derivatives, which are key components of organic conductors. tandfonline.com

Properties

CAS No. |

1128-52-5 |

|---|---|

Molecular Formula |

C9H6S2Se |

Molecular Weight |

257.2 g/mol |

IUPAC Name |

5-phenyl-1,3-thiaselenole-2-thione |

InChI |

InChI=1S/C9H6S2Se/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

XVSXFAQGJAKCBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[Se]C(=S)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 Phenyl 1,3 Thiaselenole 2 Thione

Strategic Approaches to 1,3-Thiaselenole Ring Formation

The formation of the 1,3-thiaselenole ring is a critical step in the synthesis of 5-Phenyl-1,3-thiaselenole-2-thione. Key strategies include cyclization reactions with selenium dihalides, pathways using propiolamidines and chalcogens, and rearrangement-based syntheses.

Cyclization Reactions Involving Selenium Dihalides

A primary and effective method for constructing the 1,3-thiaselenole ring involves the cyclization of precursors using selenium dihalides. vulcanchem.com Selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂) are common reagents for this purpose. nih.gov These electrophilic selenium reagents react with suitable nucleophilic substrates to form the heterocyclic ring.

For instance, the reaction of selenium dibromide with divinyl sulfide (B99878) can lead to the formation of 2-bromomethyl-1,3-thiaselenole, a key intermediate. mdpi.comresearchgate.net This reaction proceeds through the formation of a 5-bromo-2-bromomethyl-1,3-thiaselenolane intermediate, which can then undergo spontaneous dehydrobromination to yield the desired 1,3-thiaselenole. mdpi.comresearchgate.net The use of a base like pyridine (B92270) can facilitate this dehydrobromination, significantly improving the yield of the thiaselenole. mdpi.comresearchgate.net

Similarly, reactions of selenium dichloride and dibromide with divinyl sulfone have been shown to produce novel four- and five-membered selenium-containing heterocycles, including 1,3-thiaselenetane and 1,3-thiaselenolane derivatives. researchgate.net These reactions demonstrate the versatility of selenium dihalides in the synthesis of sulfur-selenium heterocycles. researchgate.net

Table 1: Examples of Cyclization Reactions with Selenium Dihalides

| Reactants | Reagent | Intermediate | Product | Yield | Reference |

| Divinyl sulfide | SeBr₂ in Chloroform | 5-bromo-2-bromomethyl-1,3-thiaselenolane | 2-bromomethyl-1,3-thiaselenole | 17% | mdpi.comresearchgate.net |

| Divinyl sulfide | SeBr₂ in CCl₄, then Pyridine | 2,6-dibromo-1,4-thiaselenane | 2-bromomethyl-1,3-thiaselenole | 95% | mdpi.com |

| Divinyl sulfone | SeBr₂ | 5-bromo-2-bromomethyl-1,3-thiaselenolane 1,1-dione | - | 22% | mdpi.com |

This table provides illustrative examples of cyclization reactions and is not exhaustive.

Synthetic Pathways Utilizing Propiolamidines and Chalcogens

An alternative strategy for the synthesis of the 1,3-thiaselenole-2-thione (B15491189) ring system involves the use of propiolamidines as precursors. mdpi.com The reaction of propiolamidines with a mixture of carbon disulfide (CS₂) and elemental selenium in a solvent like pyridine can yield substituted 1,3-thiaselenole-2-thiones. mdpi.com This method offers a direct route to the target heterocyclic system by incorporating both the sulfur and selenium atoms in a single cyclization step. mdpi.com

Rearrangement-Based Syntheses of Thiaselenoles

Rearrangement reactions provide another sophisticated avenue for the synthesis of 1,3-thiaselenoles. These reactions often proceed through intermediate species that undergo ring expansion and subsequent ring contraction to form the thermodynamically stable five-membered thiaselenole ring. beilstein-journals.org

A notable example is the reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate (B1200272). This reaction initially leads to a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate via a rearrangement with ring expansion. beilstein-journals.org This kinetic product then undergoes a further rearrangement with ring contraction to yield the more stable 1,3-thiaselenol-2-ylmethyl selenocyanate. beilstein-journals.org These rearrangements are driven by the nucleophilic attack of the selenocyanate anion on different carbon atoms of an intermediate seleniranium cation. researchgate.netbeilstein-journals.org The anchimeric assistance of the selenium atom in the starting 2-bromomethyl-1,3-thiaselenole plays a crucial role in facilitating these rearrangements. mdpi.com

Introduction and Functionalization of the Phenyl Moiety

The phenyl group (C₆H₅) is a key structural component of 5-Phenyl-1,3-thiaselenole-2-thione. wikipedia.org The introduction of this moiety is typically achieved by starting with a phenyl-substituted precursor. For instance, in the synthesis of (η-cyclopentadienyl)(1-phenyl-2-selenolatoethylenethiolato-S,Se)cobalt(III), one of the starting materials is phenylacetylene, which provides the phenyl group to the final complex. oup.com A similar strategy can be envisioned for 5-Phenyl-1,3-thiaselenole-2-thione, where a phenyl-substituted alkyne or another suitable precursor is used in the cyclization step.

Synthetic Routes for the Thione Functionality

The thione (C=S) group at the 2-position is a defining feature of the target molecule. Its introduction is often accomplished by using a reagent that contains a carbon-sulfur double bond. Carbon disulfide (CS₂) is a common and effective reagent for this purpose. clockss.org

In the synthesis of related 1,3-dithiole-2-thiones and 1,3-thiaselenole-2-thiones from propiolamidines, carbon disulfide is reacted with the amidine in the presence of sulfur or selenium. mdpi.com Similarly, in the one-pot synthesis of hybrid diselenadithiafulvalenes, a lithium acetylide is treated sequentially with selenium and then carbon disulfide to form the 1,3-thiaselenole-2-thione ring system. clockss.org

Catalytic Enhancements and One-Pot Synthetic Procedures

To improve efficiency and yield, catalytic methods and one-pot syntheses are highly desirable. The use of pyridine not only acts as a dehydrohalogenating agent but can also serve as a catalyst in the rearrangement and formation of 1,3-thiaselenoles from their precursors. mdpi.comresearchgate.net

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. A notable one-pot synthesis involves the reaction of a terminal acetylene (B1199291) with elemental selenium and carbon disulfide to form 1,3-dichalcogenole-2-chalcogenone derivatives. clockss.org For example, the treatment of a lithium acetylide with selenium, followed by carbon disulfide, and then an alkyl thiocyanate (B1210189) can yield a 1,3-thiaselenole-2-thione derivative in a single pot. clockss.org Such one-pot cyclization reactions are powerful tools for the efficient construction of complex heterocyclic systems. clockss.org Furthermore, an efficient one-pot synthesis of 2-bromomethyl-1,3-thiaselenole, a key precursor, has been developed. mdpi.com

Reaction Mechanisms and Advanced Reactivity Studies of 5 Phenyl 1,3 Thiaselenole 2 Thione

Intramolecular Rearrangements and Ring Transformation Dynamics

The chemistry of 5-phenyl-1,3-thiaselenole-2-thione derivatives is dominated by dynamic intramolecular processes that lead to the transformation of the heterocyclic ring. These rearrangements are a direct consequence of the formation of highly reactive cationic intermediates.

The seleniranium cation is the cornerstone intermediate that governs the reactivity of 2-substituted 1,3-thiaselenoles. mdpi.comnih.gov Its formation is a result of the powerful anchimeric assistance from the selenium atom during nucleophilic substitution reactions. mdpi.com This three-membered ring containing a positively charged selenium atom is highly strained and electrophilic, making it susceptible to nucleophilic attack. dntb.gov.ua The attack can occur at different positions, leading to a cascade of rearrangements. nih.gov The existence of this intermediate has been confirmed through experimental evidence, including ¹H NMR monitoring of reaction progress, and is supported by quantum chemical calculations. mdpi.comnih.gov The regioselectivity of the subsequent reactions, which consistently yield ring-expanded or rearranged products instead of simple substitution products, provides strong evidence for the intermediacy of the seleniranium cation. mdpi.comresearchgate.net

The formation of the seleniranium cation initiates a series of ring expansion and contraction events. wikipedia.org

Ring Expansion: A nucleophile attacks one of the carbon atoms (specifically the C2 atom) of the seleniranium ring. This leads to the cleavage of a selenium-carbon bond and the formation of a larger, six-membered 2,3-dihydro-1,4-thiaselenine ring. mdpi.comresearchgate.net This process is a common initial step in reactions with various nucleophiles, including thiocyanates, selenocyanates, and thiols, and is considered the kinetically controlled pathway. mdpi.comresearchgate.net

Ring Contraction: The six-membered ring formed via expansion is often an intermediate that can undergo a subsequent rearrangement. This ring contraction back to a five-membered 1,3-thiaselenole ring occurs through a second rearrangement, often promoted by thermal conditions or the presence of a base. mdpi.comnih.govresearchgate.net This pathway involves the cleavage of a different bond and attack at another electrophilic center, ultimately leading to the thermodynamically more stable five-membered ring product. nih.govresearchgate.net For instance, the reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate (B1200272) first yields the six-membered ring, which at room temperature rearranges to the five-membered product. nih.gov This "double rearrangement" (expansion followed by contraction) is a hallmark of the system's reactivity. researchgate.net

Thione-Thiol Tautomerism and Its Influence on Reactivity in Related Systems

Thione-thiol tautomerism is an equilibrium between a thione form (containing a C=S double bond) and a thiol form (containing a C-SH single bond). kuleuven.bescispace.com While research on 5-phenyl-1,3-thiaselenole-2-thione itself is specific, the principle can be understood from related heterocyclic thiones, such as those in the 1,2,4-triazole-3-thione and methimazole (B1676384) systems. ias.ac.innih.gov

In most simple thioamides and related heterocyclic systems, the thione tautomer is overwhelmingly the more stable and predominant form in the gas phase and in solution. scispace.comnih.gov This stability is attributed to a combination of bond energies and resonance effects. kuleuven.be The high energy barrier for the unimolecular 1,3-proton shift from nitrogen or carbon to sulfur generally prevents easy interconversion. kuleuven.be

However, the existence of even a minute concentration of the thiol tautomer can significantly influence reactivity. The thiol form introduces a new reactive site: the acidic sulfhydryl proton and the nucleophilic sulfur atom. While the thione form reacts at the sulfur atom as a soft nucleophile, the deprotonated thiol (thiolate) is a much stronger nucleophile. For instance, in anti-thyroid drugs like methimazole, it is understood that while the thione form is dominant and stable, the reactivity and biological activity are linked to its ability to interact with biological electrophiles, a process that can be conceptually related to the chemistry of its thiol tautomer. ias.ac.inresearchgate.net Therefore, although the thione form dominates the ground state of molecules like 5-phenyl-1,3-thiaselenole-2-thione, the potential for it to react via its thiol tautomer under specific conditions (e.g., in the presence of a strong base) cannot be disregarded and offers an alternative reaction pathway to that of the thione group itself.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 1,3 Thiaselenole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-Phenyl-1,3-thiaselenole-2-thione in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for a detailed mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of 5-Phenyl-1,3-thiaselenole-2-thione reveals characteristic signals corresponding to the different types of protons within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, a result of the deshielding effect of the aromatic ring current. The lone proton on the thiaselenole ring gives rise to a distinct singlet.

A notable characteristic in the ¹H NMR spectrum is the chemical shift of the proton on the dithiolene ring, which has been reported to appear as a singlet at approximately 9.74 ppm when complexed with cobalt. oup.com The chemical shifts in the related selenolatothiolato complexes are observed to be between those of dithiolato and diselenolato complexes. oup.com The analysis of proton NMR spectra is a fundamental step in confirming the presence and connectivity of the phenyl and thiaselenole moieties. researchgate.netnih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Attribution |

|---|---|---|---|---|

| Phenyl-H | ~7.24-7.46 | m | - | Aromatic protons |

| Thiaselenole-H | ~9.74 (in complex) | s | - | Vinylic proton |

Carbon-13 (¹³C) NMR spectroscopy provides further crucial details about the carbon skeleton of 5-Phenyl-1,3-thiaselenole-2-thione. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl group typically resonate in the aromatic region of the spectrum. The carbon atoms within the thiaselenole ring, particularly the C=S (thione) and the carbons bonded to sulfur and selenium, exhibit characteristic chemical shifts that are sensitive to their electronic environment.

For instance, the thione carbon (C=S) peak is typically found significantly downfield, often in the range of 190-200 ppm, due to the deshielding effect of the double bond to sulfur. nih.gov The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring in related structures appear at approximately 158.02–159.47 ppm. nih.gov The chemical shifts of the carbon atoms in the phenyl group provide information about the substitution pattern. Due to the symmetry in some related molecules, fewer signals than the total number of carbon atoms may be observed. docbrown.info

| Carbon Type | Chemical Shift (δ, ppm) | Attribution |

|---|---|---|

| C=S (Thione) | ~190-194 | Thione carbon |

| Phenyl-C (ipso) | - | Carbon attached to the thiaselenole ring |

| Phenyl-C (ortho, meta, para) | ~127-130 | Aromatic carbons |

| Thiaselenole-C | - | Carbons within the heterocyclic ring |

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct method for investigating the selenium environment within 5-Phenyl-1,3-thiaselenole-2-thione. researchgate.net The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic and structural environment. researchgate.net This technique can confirm the presence of the selenium atom and provide insights into the nature of the carbon-selenium bonds within the thiaselenole ring.

Studies on related selone compounds have shown that ⁷⁷Se NMR chemical shifts can indicate the degree of polarization of the C=Se bond. researchgate.net Large upfield shifts in the ⁷⁷Se NMR signals have been interpreted as evidence for zwitterionic character in solution. researchgate.net The application of ⁷⁷Se NMR is invaluable for confirming the incorporation of selenium into the heterocyclic ring and for comparing the electronic properties of 5-Phenyl-1,3-thiaselenole-2-thione with other organoselenium compounds. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 5-Phenyl-1,3-thiaselenole-2-thione. edinst.comtaylorfrancis.com These complementary methods probe the vibrational modes of the molecule.

In the IR spectrum of related compounds, characteristic absorption bands can be observed. For example, the C-H stretching vibrations of the phenyl group are typically found in the region of 3000-3100 cm⁻¹. oup.comresearchgate.net The C=S stretching vibration of the thione group is a key diagnostic band, although its position can vary. In similar structures, bands in the fingerprint region below 1700 cm⁻¹ can be complex but provide a unique pattern for identification. americanpharmaceuticalreview.com For instance, in a related cobalt complex, IR peaks were observed at 3096, 764, 746, and 698 cm⁻¹. oup.com

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | ~3096 | ~3000-3100 | Phenyl group C-H stretching |

| C=C Stretch (Aromatic) | ~1600 | ~1600 | Phenyl ring C=C stretching |

| C=S Stretch (Thione) | - | - | Thione group stretching |

| C-H Bend (Aromatic) | ~764, 746, 698 | - | Out-of-plane bending of phenyl C-H |

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

Electronic or UV-Visible spectroscopy provides information about the electronic transitions within 5-Phenyl-1,3-thiaselenole-2-thione. The conjugated π-system, which includes the phenyl group and the thiaselenole ring, acts as a chromophore, absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. msu.edu

The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca The presence of the heavy selenium atom can also influence the electronic transitions. In related 1,3-dithiole-2-thione, electronic transitions have been investigated in the near-UV and visible regions. ruc.dk The UV-Vis spectrum serves as a fingerprint for the chromophoric system of the molecule and can be used for quantitative analysis.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 5-Phenyl-1,3-thiaselenole-2-thione. msu.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. nih.gov

The mass spectrum also reveals a characteristic fragmentation pattern, which provides valuable structural information. libretexts.org The molecular ion peak (M+) would confirm the molecular weight of the compound. Subsequent fragmentation can involve the loss of small, stable neutral molecules or radicals. libretexts.org For instance, cleavage of the phenyl group or fragmentation of the thiaselenole ring would lead to characteristic fragment ions. pleiades.onlinemiamioh.edu The isotopic pattern, particularly due to the presence of sulfur and selenium with their multiple stable isotopes, provides further confirmation of the elemental composition of the molecule and its fragments. msu.edu

X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture Determination

A comprehensive search of scientific literature and crystallographic databases did not yield a specific X-ray diffraction study for the compound 5-Phenyl-1,3-thiaselenole-2-thione. While research on related heterocyclic systems containing thiaselenole moieties exists, the precise crystal structure, including bond lengths, bond angles, and solid-state conformation, for this particular molecule has not been publicly reported.

X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's three-dimensional structure in the crystalline state. This method provides precise data on the spatial arrangement of atoms, offering insights into the molecular geometry, planarity of ring systems, and intermolecular interactions that govern the packing of molecules in a crystal lattice.

For the related class of 1,3-thiaselenole derivatives, X-ray crystallographic studies have been instrumental in understanding their structural characteristics. These studies often reveal key features such as the planarity of the thiaselenole ring and the dihedral angles between this ring and any substituent groups. For instance, in analogous structures, the degree of coplanarity between the heterocyclic ring and a phenyl substituent can significantly influence the electronic properties and reactivity of the compound.

Although specific experimental data for 5-Phenyl-1,3-thiaselenole-2-thione is not available, a hypothetical X-ray diffraction analysis would be expected to provide the following key structural parameters:

Crystal System and Space Group: These parameters define the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) of the unit cell.

Bond Lengths: The precise distances between bonded atoms, such as the C-S, C-Se, C=C, C=S, and C-C bonds within the phenyl ring and the heterocyclic core. This data would be crucial in assessing the degree of bond localization or delocalization within the thiaselenole ring.

Torsion Angles: These angles describe the conformation around single bonds, such as the orientation of the phenyl group relative to the thiaselenole ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as π-π stacking between phenyl rings or chalcogen-chalcogen interactions, which play a critical role in the supramolecular assembly of the molecules in the solid state.

Without a dedicated crystallographic study on 5-Phenyl-1,3-thiaselenole-2-thione, a definitive and data-rich analysis of its solid-state architecture remains elusive. The generation of interactive data tables for bond lengths and angles, as requested, is therefore not possible at this time. Further experimental work involving the synthesis of single crystals of 5-Phenyl-1,3-thiaselenole-2-thione and subsequent X-ray diffraction analysis is required to elucidate its precise molecular structure.

Computational and Theoretical Investigations of 5 Phenyl 1,3 Thiaselenole 2 Thione

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. For a molecule like 5-phenyl-1,3-thiaselenole-2-thione, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and predict its ground state properties. ajchem-a.com

A key aspect of such a study would be the determination of bond lengths and angles. For instance, in a charge-transfer complex, the planarity of the 5-phenyl-1,3-thiaselenole-2-thione ring has been noted, with specific bond lengths of Se-C(=C) at 1.858 Å and Se-C(=S) at 1.878 Å, and a C-Se-C bond angle of 92.0°. Theoretical calculations would aim to reproduce and rationalize these experimental findings. The planarity suggests a degree of aromaticity in the thiaselenole ring, which would be a subject of investigation.

Furthermore, DFT is employed to calculate thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy, which are crucial for understanding its stability and reactivity.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ajchem-a.comespublisher.com

For 5-phenyl-1,3-thiaselenole-2-thione, the HOMO is expected to have significant contributions from the electron-rich sulfur and selenium atoms, as well as the π-system of the phenyl ring. The LUMO is likely to be a π* orbital distributed over the heterocyclic ring. The distribution of these frontier orbitals would determine the molecule's behavior in charge-transfer complexes and its reactivity towards electrophiles and nucleophiles.

Charge density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule. ajchem-a.com In 5-phenyl-1,3-thiaselenole-2-thione, the exocyclic sulfur atom of the thione group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential.

Reaction Mechanism Simulations and Transition State Characterization

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of transient species like transition states and intermediates. For 1,3-thiaselenole derivatives, quantum chemical calculations have been used to understand their unusual reactivity in nucleophilic substitution reactions. mdpi.com

For example, the anchimeric assistance (neighboring group participation) of the selenium atom in 2-bromomethyl-1,3-thiaselenole has been confirmed by quantum chemical calculations, which show that the molecule exists in equilibrium with a corresponding seleniranium cation. mdpi.com Similar studies on 5-phenyl-1,3-thiaselenole-2-thione could investigate its reactivity, for instance, in cycloaddition reactions or reactions at the thione group.

Simulations would involve locating the transition state structures connecting reactants to products. The energy barrier calculated for a given reaction pathway provides an estimate of the reaction rate. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule can significantly influence its properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. For 5-phenyl-1,3-thiaselenole-2-thione, a key conformational aspect would be the rotational barrier around the single bond connecting the phenyl group to the thiaselenole ring.

While the thiaselenole ring itself is likely to be planar, the orientation of the phenyl ring relative to this plane would define different conformers. Theoretical calculations would involve performing a potential energy scan by systematically rotating the phenyl ring and calculating the energy at each step. This would generate a rotational energy profile, revealing the most stable conformation and the energy barriers between different orientations. Studies on similar phenyl-substituted heterocycles often employ these methods to understand conformational preferences.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and assign spectral features. For 5-phenyl-1,3-thiaselenole-2-thione, this would include:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities. The calculated spectrum, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. ajchem-a.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, and even ⁷⁷Se) of the different nuclei in the molecule. These predicted shifts are valuable for interpreting experimental NMR spectra and can be particularly useful for ⁷⁷Se NMR, where experimental data might be less common.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. espublisher.com These calculations can help in understanding the nature of the electronic transitions (e.g., π → π* or n → π*) that give rise to the observed absorptions.

By correlating these predicted spectroscopic parameters with experimental data, a more complete and validated understanding of the structure and properties of 5-phenyl-1,3-thiaselenole-2-thione can be achieved.

Coordination Chemistry of 5 Phenyl 1,3 Thiaselenole 2 Thione

Ligand Design and Metal Ion Chelation Characteristics

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The structure of 5-Phenyl-1,3-thiaselenole-2-thione is inherently suited for metal ion chelation due to the presence of multiple potential donor atoms and a favorable stereochemistry.

The primary donor sites in 5-Phenyl-1,3-thiaselenole-2-thione are the exocyclic thione sulfur atom and the endocyclic selenium atom. The thione group (C=S) is a well-established coordinating moiety in a plethora of metal complexes. The sulfur atom, with its lone pairs of electrons, acts as a soft donor, exhibiting a strong affinity for soft metal ions such as Pt(II), Pd(II), and Ag(I). The pi-character of the C=S bond also allows for potential pi-backbonding interactions with the metal center.

The endocyclic selenium atom introduces a second, even softer donor site. Selenium, being larger and more polarizable than sulfur, generally forms weaker bonds with metal ions compared to sulfur, but its presence can significantly influence the electronic properties and reactivity of the resulting complex. The combination of a thione sulfur and a selenium atom within the same five-membered ring offers the potential for bidentate chelation.

The arrangement of the thione sulfur and the endocyclic selenium in a 1,3-relationship within the thiaselenole ring is conducive to the formation of a stable five-membered chelate ring upon coordination to a metal ion. Chelate complexes, particularly those with five- or six-membered rings, generally exhibit enhanced thermodynamic stability compared to complexes with monodentate ligands, an observation known as the chelate effect. The formation of a stable five-membered ring is a significant driving force for the coordination of ligands containing both sulfur and nitrogen or sulfur and selenium donor atoms.

The stability of the chelate ring in complexes of 5-Phenyl-1,3-thiaselenole-2-thione would be influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric hindrance imposed by the phenyl group at the 5-position.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-Phenyl-1,3-thiaselenole-2-thione would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, would be optimized to favor the formation of the desired complex. For instance, the synthesis of transition metal complexes with thiol-containing ligands has been successfully achieved in alcoholic media.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the thione group by observing a shift in the ν(C=S) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the complex in solution. ⁷⁷Se NMR could provide direct evidence of selenium coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide insights into its geometry.

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

| Technique | Purpose in Characterization | Typical Observation for Coordination |

| Infrared (IR) Spectroscopy | Identify shifts in vibrational frequencies of functional groups upon coordination. | Shift of the C=S stretching frequency to lower wavenumbers. |

| NMR Spectroscopy | Determine the connectivity and environment of atoms in the complex. | Chemical shift changes in protons and carbons near the coordination sites. |

| UV-Visible Spectroscopy | Probe the electronic structure and d-d transitions of the metal center. | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer. |

| X-ray Crystallography | Provide the definitive solid-state structure of the complex. | Determination of M-S and M-Se bond lengths and the geometry of the chelate ring. |

Electronic and Structural Properties of Coordination Compounds

The electronic and structural properties of coordination compounds derived from 5-Phenyl-1,3-thiaselenole-2-thione are intrinsically linked. The coordination of the ligand to a metal center would induce changes in the electronic distribution and geometry of both the ligand and the metal ion.

The electronic properties, such as the color and magnetic behavior of the complexes, would depend on the nature of the metal ion and its d-electron configuration. For instance, complexes with transition metals having unpaired d-electrons would be paramagnetic, while those with a d¹⁰ configuration (e.g., Zn(II), Cd(II)) would be diamagnetic. The interaction between the metal d-orbitals and the ligand orbitals can give rise to charge-transfer bands in the UV-visible spectrum, which are often responsible for the intense colors of these complexes.

| Property | Influencing Factors | Expected Characteristics |

| Geometry | Metal ion, coordination number | Square planar for d⁸ metals (e.g., Pt(II), Pd(II)), Tetrahedral for d¹⁰ metals (e.g., Zn(II)). |

| Magnetic Properties | d-electron configuration of the metal | Paramagnetic for metals with unpaired electrons, Diamagnetic for d¹⁰ metals. |

| Electronic Spectra | Metal-ligand interactions | Intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. |

Theoretical Investigations of Metal-Ligand Interactions in 5-Phenyl-1,3-thiaselenole-2-thione Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of metal-ligand interactions. For complexes of 5-Phenyl-1,3-thiaselenole-2-thione, DFT calculations could provide valuable insights into:

Optimized Geometries: Theoretical calculations can predict the most stable structure of the metal complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Bonding Analysis: The nature of the metal-sulfur and metal-selenium bonds can be analyzed in detail, quantifying the covalent and electrostatic contributions to the interaction. The analysis of molecular orbitals (HOMO and LUMO) can reveal the extent of charge transfer and pi-backbonding.

Spectroscopic Properties: Theoretical models can be used to simulate IR and UV-visible spectra, aiding in the interpretation of experimental data.

Reaction Mechanisms: DFT can be employed to study the thermodynamics and kinetics of complex formation, providing a deeper understanding of the reaction pathways.

These theoretical investigations would complement experimental findings, providing a comprehensive picture of the coordination chemistry of 5-Phenyl-1,3-thiaselenole-2-thione.

Applications of 5 Phenyl 1,3 Thiaselenole 2 Thione Derivatives in Advanced Materials

Development of Organic Conductive Materials

The unique molecular structure of 1,3-thiaselenole derivatives makes them valuable building blocks for creating a range of organic conductive materials. These materials include organic metals, semiconductors, superconductors, and ferromagnets. mdpi.comresearchgate.net The presence of both sulfur and selenium atoms in the heterocyclic ring is crucial for these properties. mdpi.com Derivatives of diselenadithiafulvalene, which are synthesized from 1,3-thiaselenoles, are particularly noted for their role as donor units in the preparation of charge-transfer complexes and radical ion salts, which are fundamental to the construction of conductive materials. mdpi.com

Organic semiconductors are a class of materials formed from unsaturated organic molecules that exhibit semiconductivity. ebsco.com Their electronic properties, such as the ability to conduct charge, can be influenced by mechanisms like photoconductivity and can be enhanced through doping. ebsco.com Derivatives of 1,3-thiaselenole are key components in the synthesis of such organic semiconductors. mdpi.comresearchgate.net

The 1,3-thiaselenole framework is incorporated into larger molecular systems and polymers. These materials can be fabricated into thin films, a significant advantage for creating lightweight and potentially flexible electronic devices. ebsco.com The development of organic semiconductors based on these heterocycles is aimed at applications in next-generation electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com The specific structure of the 1,3-thiaselenole ring contributes to the electronic properties required for these applications. mdpi.com

A primary application of 1,3-thiaselenole derivatives is in the synthesis of structurally related 1,4,5,8-diselenadithiafulvalenes. mdpi.comresearchgate.net These fulvalene (B1251668) systems are highly effective donor molecules essential for creating materials with high electrical conductivity. mdpi.comresearchgate.net The synthesis of these complex structures often relies on catalytic cross-coupling reactions starting from 1,3-thiaselenole precursors. mdpi.comresearchgate.net

These 1,4,5,8-diselenadithiafulvalene analogues are part of a broader class of materials based on tetraselenafulvalenes, which were instrumental in the discovery of the first organic superconductors. mdpi.com The ability to systematically synthesize these molecules from 1,3-thiaselenoles allows for the design and construction of advanced conductive materials, including organic metals and superconductors. mdpi.com

Exploration in Photoconductive and Optoelectronic Applications

The application of 1,3-thiaselenole derivatives extends to materials with specific optical and electronic responses to light. Research has shown that film composites made from polymers that incorporate the 1,3-thiaselenole ring in their structure exhibit photoconductivity. mdpi.comresearchgate.net Photoconductivity is a phenomenon where a material's electrical conductivity increases upon exposure to light, a key principle in many optoelectronic devices. ebsco.com

The utilization of selenium-containing heterocycles, such as derivatives of 5-phenyl-1,3-thiaselenole-2-thione, is an area of growing interest for developing materials for optoelectronics. mdpi.com The unique properties imparted by the selenium atom are central to this potential. mdpi.com Materials based on related 1,3-diselenafulvene derivatives have also demonstrated notable optical properties, further highlighting the importance of this class of compounds in the field. mdpi.com

Potential Utilization in Efficient Recording Media

Beyond conductivity and optoelectronics, materials derived from 1,3-thiaselenoles have shown potential in data storage applications. Specifically, film composites based on linear and branched polymers containing the 1,3-thiaselenole ring have been identified as candidates for use as efficient recording media. mdpi.comresearchgate.net This suggests that the unique properties of these materials could be harnessed to create new technologies for information storage.

Future Research Directions and Emerging Trends for 5 Phenyl 1,3 Thiaselenole 2 Thione

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic methodologies for 1,3-thiaselenole-2-thiones often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic pathways to access 5-Phenyl-1,3-thiaselenole-2-thione and its derivatives.

Key Research Objectives:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, would significantly improve the efficiency and reduce the environmental impact of synthesizing 5-Phenyl-1,3-thiaselenole-2-thione. nih.gov

Green Chemistry Approaches: Exploration of green solvents, such as water or ionic liquids, and catalyst systems that are metal-free or utilize earth-abundant metals are crucial for developing environmentally benign synthetic routes. mdpi.com The use of microwave irradiation could also be explored to reduce reaction times and energy consumption.

Catalytic Methods: Investigating novel catalytic systems, including organocatalysts and nanocatalysts, could lead to more efficient and selective syntheses. For instance, domino reactions initiated by a single catalytic event could streamline the construction of the thiaselenole ring.

| Synthetic Approach | Potential Advantages | Key Challenges |

| One-Pot Reactions | Increased efficiency, reduced waste, lower cost | Control of competing reaction pathways |

| Green Solvents | Reduced environmental impact, improved safety | Solubility of reactants, catalyst compatibility |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions | Catalyst design and stability |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 5-Phenyl-1,3-thiaselenole-2-thione is largely uncharted territory. A thorough investigation of its reactivity patterns will not only expand our fundamental understanding of this heterocyclic system but also unlock its potential as a versatile building block in organic synthesis.

Potential Areas of Investigation:

Cycloaddition Reactions: The thione group and the endocyclic double bond of the thiaselenole ring are potential sites for various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. uchicago.edursc.orgmdpi.comnih.gov These reactions could provide access to complex polycyclic structures with potential biological or material applications.

Organometallic Chemistry: The selenium and sulfur atoms in the ring can potentially coordinate with metal centers, opening up avenues for the synthesis of novel organometallic complexes with interesting catalytic or material properties. quizlet.com

Photochemical Transformations: The presence of multiple chromophores in the molecule suggests that it may undergo interesting photochemical transformations upon irradiation with light of specific wavelengths. mdpi.comnih.gov Such studies could lead to the development of photoswitchable materials or novel synthetic methodologies.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry offers a powerful tool to predict and understand the properties of 5-Phenyl-1,3-thiaselenole-2-thione at the molecular level. Advanced computational modeling can guide experimental efforts and accelerate the discovery of new applications.

Computational Approaches to be Explored:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. nih.govnih.govdntb.gov.uaespublisher.com This information is crucial for understanding its reactivity and predicting its behavior in various chemical environments.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and interactions with other molecules or materials. nih.govmdpi.comresearchgate.net This is particularly relevant for understanding its potential in biological systems or as a component in larger molecular assemblies.

Quantitative Structure-Property Relationship (QSPR) Studies: By systematically modifying the structure of 5-Phenyl-1,3-thiaselenole-2-thione in silico and calculating the resulting properties, QSPR models can be developed to predict the properties of new derivatives before their synthesis.

| Computational Method | Information Gained | Potential Impact |

| DFT | Electronic structure, reactivity indices, spectroscopic data | Rational design of new derivatives with tailored properties |

| MD Simulations | Conformational dynamics, intermolecular interactions | Understanding behavior in complex environments |

| QSPR | Predictive models for various properties | Accelerated discovery of compounds with desired characteristics |

Expansion of Materials Science Applications and Device Integration

The unique combination of a phenyl group and a chalcogen-rich heterocycle in 5-Phenyl-1,3-thiaselenole-2-thione suggests its potential for use in various materials science applications.

Promising Avenues for Exploration:

Organic Conductors: The presence of sulfur and selenium atoms could facilitate intermolecular interactions, leading to ordered packing in the solid state, a key requirement for efficient charge transport in organic conductors.

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are often used as emitters or charge-transport materials in OLEDs. jmaterenvironsci.comuniss.itossila.comnih.govjmaterenvironsci.com The photophysical properties of 5-Phenyl-1,3-thiaselenole-2-thione and its derivatives should be investigated to assess their potential in this area.

Chalcogen Bonding: The selenium and sulfur atoms in the molecule can participate in chalcogen bonding, a non-covalent interaction that can be exploited for the rational design of supramolecular assemblies and functional materials.

Synergistic Approaches: Bridging Synthetic Chemistry, Advanced Characterization, and Theoretical Predictions

The future of research on 5-Phenyl-1,3-thiaselenole-2-thione will greatly benefit from a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and theoretical predictions. This interdisciplinary strategy will enable a deeper understanding of the molecule's properties and accelerate the development of its applications.

Components of a Synergistic Approach:

Integrated Synthesis and Computational Screening: Computational studies can be used to identify promising derivatives of 5-Phenyl-1,3-thiaselenole-2-thione with desired properties, which can then be targeted for synthesis. nih.govplos.orgnih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization of the synthesized compounds using techniques such as X-ray crystallography, NMR spectroscopy, and various optical and electrochemical methods will provide crucial experimental data to validate and refine theoretical models. nih.govresearchgate.net

Iterative Design-Synthesize-Test-Analyze Cycle: A continuous feedback loop between theoretical predictions, synthetic efforts, and experimental characterization will be essential for the rational design and optimization of materials and molecules based on the 5-Phenyl-1,3-thiaselenole-2-thione scaffold.

By pursuing these future research directions, the scientific community can unlock the full potential of 5-Phenyl-1,3-thiaselenole-2-thione, paving the way for new discoveries in organic synthesis, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 5-phenyl-1,3-thiaselenole-2-thione, and how do reaction conditions influence yield?

The synthesis of thiaselenole derivatives typically involves cyclization reactions using sodium hydroxide and dimethyl sulfate under controlled conditions. For example, cyclization of precursors like 3-mercapto-2-cyanothioacrylamide derivatives in methanol/water mixtures under ice-cooling achieves high yields (>90%) . Key variables include temperature (maintained at 0–5°C to suppress side reactions) and stoichiometric ratios of alkylating agents. IR and NMR spectroscopy are critical for confirming intermediate structures (e.g., conjugated C=C and CN stretches at 2200 cm⁻¹ and 1593 cm⁻¹) .

Q. What spectroscopic methods are most effective for characterizing 5-phenyl-1,3-thiaselenole-2-thione?

Standard characterization employs:

- IR spectroscopy : Identifies functional groups (e.g., thione C=S stretches at 1100–1250 cm⁻¹).

- NMR spectroscopy : ¹H NMR reveals phenyl proton environments (δ 7.2–7.6 ppm for aromatic protons), while ¹³C NMR confirms thiocarbonyl carbons (δ 180–200 ppm) .

- UV-Vis spectroscopy : Monitors conjugation effects (λmax 240–350 nm for π→π* transitions) .

Q. How should researchers handle safety risks associated with this compound during synthesis?

Critical precautions include:

- Avoiding thermal exposure (decomposition risks above 100°C) .

- Using fume hoods to mitigate inhalation hazards (evidenced by P210/P280 precautionary codes) .

- Adhering to protocols for acid-neutralization steps (e.g., HCl addition under controlled dilution) to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

Density Functional Theory (DFT) calculations can model transition states to explain regioselectivity anomalies. For instance, steric and electronic effects of the phenyl group may favor specific annulation pathways in thiaselenole derivatives. Comparative analysis of Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) can validate experimental observations .

Q. What strategies optimize catalytic applications of 5-phenyl-1,3-thiaselenole-2-thione in annulation reactions?

Phosphine catalysts (e.g., PPh3) enhance [3+2] annulation efficiency by stabilizing zwitterionic intermediates. Reaction optimization involves:

- Screening solvent polarity (e.g., THF vs. DCM) to balance solubility and transition-state stabilization.

- Monitoring catalyst loading (5–10 mol%) to minimize side-product formation .

Q. How do crystallographic studies inform structural modifications for enhanced reactivity?

Single-crystal X-ray diffraction reveals bond-length distortions in the thiaselenole ring (e.g., C–S vs. C–Se distances). Such data guide substitutions at the 5-phenyl position to modulate electron density, improving electrophilic aromatic substitution kinetics .

Methodological Challenges

Q. What experimental design principles mitigate variability in synthetic reproducibility?

- Factorial Design : Test variables (temperature, solvent, catalyst) in a 2<sup>k</sup> matrix to identify dominant factors.

- Error Analysis : Apply Chauvenet’s criterion to exclude outliers in yield data .

- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?

Systematic purification protocols (e.g., recrystallization from methanol/water mixtures) reduce impurities that depress melting points. Comparative DSC (Differential Scanning Calorimetry) across multiple batches quantifies purity-related variations .

Specialized Applications

Q. What role does 5-phenyl-1,3-thiaselenole-2-thione play in materials science?

The compound’s π-conjugated system and sulfur/selenium heteroatoms enable applications in:

- Organic semiconductors : Charge-carrier mobility studies via Hall-effect measurements.

- Surface chemistry : Adsorption studies on metal oxides (e.g., TiO2) using microspectroscopic imaging to map interfacial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.